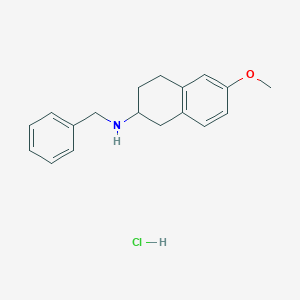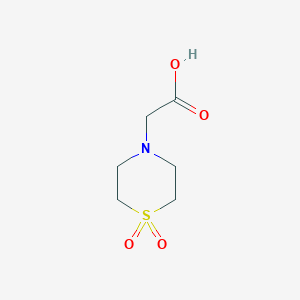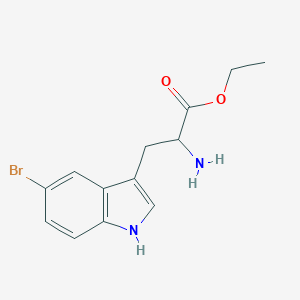
5-(Saenta-x8)fluorescein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Saenta-x8)fluorescein is a fluorescent dye that has gained significant interest in scientific research due to its unique properties. This molecule is widely used in various biological applications such as imaging, labeling, and detection of biological molecules. The synthesis method of this compound has been well-established, and it is important to understand the mechanism of action, biochemical and physiological effects, advantages, and limitations of this molecule in lab experiments.
Mécanisme D'action
The mechanism of action of 5-(Saenta-x8)fluorescein involves the interaction of the molecule with biological molecules such as proteins, DNA, and RNA. The molecule binds to these molecules and emits a fluorescent signal upon excitation with light. This signal can be detected and used to visualize and detect the biological molecules of interest.
Biochemical and Physiological Effects:
This compound is a non-toxic molecule and does not have any significant biochemical or physiological effects on living cells and tissues. This makes it an ideal molecule for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Saenta-x8)fluorescein in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect and visualize a wide range of biological molecules in living cells and tissues. However, the limitations of using this compound include its high cost and the need for specialized equipment for imaging and detection.
Orientations Futures
There are several future directions for the use of 5-(Saenta-x8)fluorescein in scientific research. One direction is the development of new fluorescent probes that can be used to detect and visualize specific biological molecules with high sensitivity and specificity. Another direction is the use of this compound in the development of new imaging techniques that can be used to study biological processes in living cells and tissues. Additionally, the use of this compound in drug discovery and development is an area of future research.
Méthodes De Synthèse
The synthesis of 5-(Saenta-x8)fluorescein is a multi-step process that involves the reaction of fluorescein with a specific linker molecule. The linker molecule is attached to the fluorescein molecule through a reaction that involves the activation of the carboxylic acid group of fluorescein. The activated molecule then reacts with the linker molecule to form the final product, this compound.
Applications De Recherche Scientifique
5-(Saenta-x8)fluorescein has been extensively used in scientific research due to its unique fluorescent properties. This molecule is widely used as a fluorescent probe to detect and visualize biological molecules such as proteins, DNA, and RNA. It is also used in imaging techniques such as fluorescence microscopy, flow cytometry, and confocal microscopy. The use of this compound in these techniques allows for the visualization and detection of biological molecules in living cells and tissues.
Propriétés
Numéro CAS |
147395-08-2 |
|---|---|
Formule moléculaire |
C46H44N8O12S |
Poids moléculaire |
933 g/mol |
Nom IUPAC |
N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1 |
Clé InChI |
CPYCKNMORRXMPZ-BDWBDYAHSA-N |
SMILES isomérique |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |
Synonymes |
5-(SAENTA-x8)fluorescein |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)


![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)



![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)


![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)